

Troubleshooting MCC-134 "Board not responding" error

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This guide provides troubleshooting steps and answers to frequently asked questions regarding the "Board not responding" error encountered with the **MCC-134** thermocouple input HAT.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of the "Board not responding" error with the MCC-134?

The most frequent causes for this error are related to the Raspberry Pi's software configuration and hardware connections. Specifically, the SPI and I2C interfaces on the Raspberry Pi must be enabled for the **MCC-134** to function correctly.[1] Additionally, conflicts with other hardware, particularly displays that connect to the GPIO header, can lead to this error.[2][3]

Q2: Can I use a GPIO header display with the MCC-134?

It is generally not recommended. LCD displays that use the GPIO header often utilize the SPI interface, which will interfere with the operation of the MCC DAQ HATs.[2][3] Even if the display is removed, its driver might still be loaded at boot and cause issues. It is advisable to use an HDMI display or connect remotely via VNC. If a GPIO display has been used, consult its documentation to learn how to remove the driver.[2][3]

Q3: Does the order of stacked boards matter?



Yes. When stacking multiple MCC DAQ HATs, it is recommended to place the **MCC-134** farthest from the Raspberry Pi. The Raspberry Pi is a significant heat source, and this placement will help increase the accuracy of thermocouple measurements.[3][4]

Q4: I'm receiving a "Common Mode Error" instead of a "Board not responding" error. What should I do?

A "Common Mode Error" is a different issue, often related to electrical noise or grounding problems, especially at high temperatures or when thermocouples are attached to conductive surfaces.[5][6] This can sometimes be caused by RFI/EMI from equipment like electric kilns.[5] Using shielded thermocouple wire or isolating the thermocouple from conductive surfaces can help mitigate this error.[5][6]

Troubleshooting Guide

This guide will walk you through a step-by-step process to diagnose and resolve the "Board not responding" error.

Step 1: Verify Raspberry Pi Configuration

The first step is to ensure that the necessary interfaces on your Raspberry Pi are enabled.

Experimental Protocol:

- Power on your Raspberry Pi.
- Open the Raspberry Pi Configuration tool. This can typically be found in the main menu under "Preferences".
- Navigate to the "Interfaces" tab.
- Ensure that both SPI and I2C are set to Enabled.[1]
- · Reboot your Raspberry Pi.

Step 2: Check for Hardware Conflicts

Conflicts with other connected hardware can prevent the **MCC-134** from being detected.



Experimental Protocol:

- Power off the Raspberry Pi and disconnect the power supply.
- Disconnect any other HATs or devices connected to the GPIO header, especially LCD displays.[2][3]
- Ensure the MCC-134 is securely seated on the Raspberry Pi's GPIO pins.
- If you have multiple MCC-134 boards, ensure their address jumpers are set correctly to avoid conflicts.
- · Power on the Raspberry Pi and re-test.

Step 3: Software and EEPROM Checks

If the hardware configuration is correct, the next step is to verify the software and board recognition.

Experimental Protocol:

- · Open a terminal window on your Raspberry Pi.
- Run the command sudo daqhats_read_eeproms. This command will attempt to read the information from the HAT's EEPROM.[1][7]
- Next, run daghats list boards. This will list the detected DAQ HATs.
- If the board is detected by these commands but still not responding in your application, try
 updating the EEPROM images through the MCC DAQ HAT Manager.[8]

Step 4: Isolate the Issue to a Specific Board

If you have multiple **MCC-134** boards and are experiencing issues, it's important to test each one individually.

Experimental Protocol:

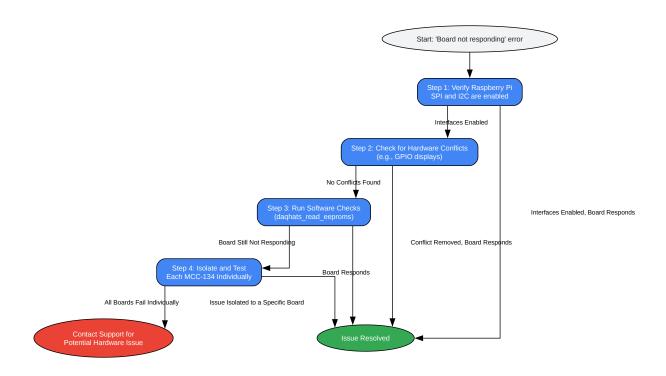
Power off the Raspberry Pi.



- Install only one MCC-134 board, set to address 0 (no jumpers).
- Power on and run through the software checks in Step 3.
- Repeat this process for each of your MCC-134 boards to identify if a specific board is faulty.

Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting steps.





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Caption: Troubleshooting workflow for the MCC-134 "Board not responding" error.

Quantitative Data Summary

At present, the common troubleshooting steps for the "Board not responding" error do not involve quantitative data comparison. However, for thermocouple measurement accuracy, please refer to the official **MCC-134** datasheet for detailed specifications.[4] Best practices for accurate measurements include allowing a 15-minute warm-up time and ensuring a stable thermal environment.[4]

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